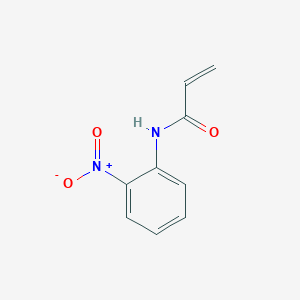

N-(2-nitrophenyl)prop-2-enamide

Description

N-(2-nitrophenyl)prop-2-enamide (CAS: CID 13723643) is an acrylamide derivative featuring a nitro group (-NO₂) at the ortho position of the phenyl ring. Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol. The compound’s structure includes a propenamide group (-CH₂-C(=O)-NH-) attached to the 2-nitrophenyl moiety, as confirmed by SMILES notation ( C=CC(=O)NC1=CC=CC=C1N+[O-]) and InChIKey (OODUHVPBMHKUKK-UHFFFAOYSA-N) .

Properties

IUPAC Name |

N-(2-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-9(12)10-7-5-3-4-6-8(7)11(13)14/h2-6H,1H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODUHVPBMHKUKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104373-98-0 | |

| Record name | N-(2-nitrophenyl)prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Method 1: One common method for synthesizing N-(2-nitrophenyl)prop-2-enamide involves the reaction of 2-nitroaniline with acryloyl chloride in the presence of a base such as potassium carbonate (K2CO3) in acetone.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2-nitrophenyl)prop-2-enamide can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or nitro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of N-(2-aminophenyl)prop-2-enamide.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(2-nitrophenyl)prop-2-enamide is used as a building block in organic synthesis. It can be used to synthesize various derivatives and analogs for further chemical studies.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a candidate for investigating interactions with biological macromolecules.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)prop-2-enamide depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors through its functional groups. The nitro group and amide group can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Natural Acrylamide Derivatives with Bioactivity

Natural compounds isolated from Lycium species, such as N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide , exhibit structural complexity and bioactivity. Key features:

- Hydroxyl (-OH) and methoxy (-OCH₃) groups on aromatic rings, contributing to antioxidant and anti-inflammatory properties .

- Anti-inflammatory activity : Compound 2 (IC₅₀ = 17.00 μM) from Lycium barbarum outperforms the reference drug quercetin (IC₅₀ = 17.21 μM) .

Comparison Table 2: Bioactive Natural Acrylamides

Medicinal Chemistry Analogs

Compounds like N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide () are tailored for drug discovery:

Comparison Table 3: Medicinal Chemistry Derivatives

Key Differences and Implications

Substituent Effects: Electron-withdrawing -NO₂ (target compound) vs. electron-donating -OCH₃/-X (MIPs): The nitro group may reduce polymerization efficiency but increase stability in acidic conditions . Bioactivity: Natural derivatives with -OH/-OCH₃ show anti-inflammatory effects, while the nitro analog’s activity remains unstudied .

Synthetic Accessibility :

- N-Acylation of phenethylamines with electron-donating groups is well-established . However, nitro-substituted analogs may require optimized conditions due to steric/electronic challenges.

Applications :

- MIPs (synthetic derivatives) vs. drug leads (natural compounds). The target compound’s nitro group could enable applications in explosives sensing or photoactive materials.

Biological Activity

Introduction

N-(2-nitrophenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and potential applications in various fields, particularly in anti-inflammatory and anticancer research.

This compound, also known as EEA37398, is characterized by the presence of a nitro group, which significantly influences its biological activity. The chemical structure can be represented as follows:

This compound's structural features allow it to interact with various biological targets, leading to diverse pharmacological effects.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor crucial for inflammatory responses. The inhibition of NF-κB can lead to decreased expression of pro-inflammatory cytokines, making this compound a candidate for treating inflammatory diseases.

Anticancer Activity

In the context of cancer research, this compound has demonstrated potential anticancer effects. Studies have indicated that compounds with similar nitrophenyl structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism may involve the modulation of cell signaling pathways associated with cell growth and survival .

Enzyme Inhibition

Recent studies have explored the compound's interaction with specific enzymes. For instance, it has been evaluated for its inhibitory effects on monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases. Preliminary findings suggest that this compound may act as a reversible inhibitor of MAO-B, with significant selectivity over MAO-A . This selectivity is crucial for developing therapies targeting neurological conditions without affecting other pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of NF-κB : By inhibiting NF-κB, the compound reduces inflammation and may prevent tumor progression.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.

- Enzyme Interaction : As a reversible inhibitor of MAO-B, it may modulate neurotransmitter levels, offering therapeutic potential in mood disorders and neurodegeneration.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound on cultured myocytes from dystrophic hamsters, it was found that the compound significantly reduced stretch-induced muscle damage by inhibiting calcium influx through TRPV2 channels . This suggests a protective role against muscle degeneration associated with dystrophic conditions.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties revealed that this compound inhibited the growth of breast cancer cells in vitro. The IC50 value was determined to be approximately 10 µM, indicating effective cytotoxicity at relatively low concentrations . Further investigations are needed to elucidate the precise molecular targets involved in this activity.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | NF-κB inhibition | |

| Anticancer | Induction of apoptosis | |

| Enzyme inhibition | MAO-B inhibition |

Table 2: Comparative IC50 Values

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.